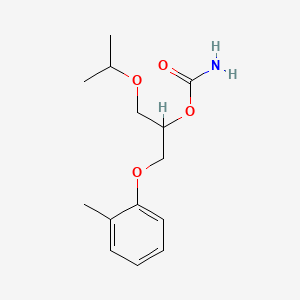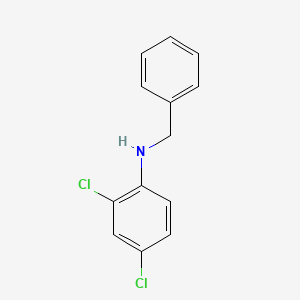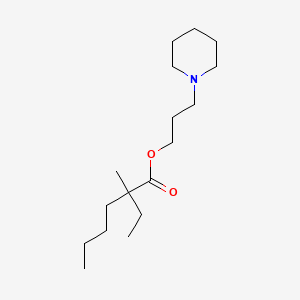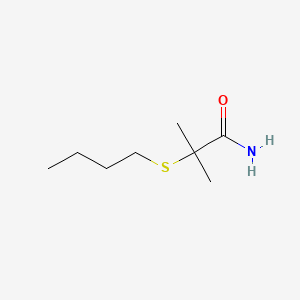![molecular formula C13H7NOS B13948944 [1]Benzofuro[3,2-g][1,3]benzothiazole CAS No. 33273-73-3](/img/structure/B13948944.png)
[1]Benzofuro[3,2-g][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1Benzofuro[3,2-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a benzofuran and a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzofuro[3,2-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent. For instance, the condensation of 2-aminothiophenol with benzaldehyde in the presence of iodine in dimethylformamide (DMF) can yield the desired benzothiazole derivative . Another method involves the use of microwave-assisted synthesis, where 2-aminothiophenol and aromatic aldehydes are reacted in an ionic liquid under microwave irradiation .
Industrial Production Methods
Industrial production of 1Benzofuro[3,2-g][1,3]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1Benzofuro[3,2-g][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1Benzofuro[3,2-g][1,3]benzothiazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of 1Benzofuro[3,2-g][1,3]benzothiazole have shown promise as fluorescent probes for the detection of metal ions and other analytes. These compounds can be used in cell imaging and diagnostic applications . Additionally, some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them potential candidates for drug development .
Industry
In the industrial sector, 1Benzofuro[3,2-g][1,3]benzothiazole derivatives are used in the production of dyes, polymers, and other materials. Their unique optical and electronic properties make them suitable for applications in organic electronics and photonics .
Mécanisme D'action
The mechanism of action of 1Benzofuro[3,2-g][1,3]benzothiazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler analog that lacks the fused benzofuran ring.
Benzofuran: A compound with a fused benzene and furan ring, but without the thiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
1Benzofuro[3,2-g][1,3]benzothiazole is unique due to its fused ring system, which combines the properties of both benzofuran and benzothiazole. This structural feature imparts distinct electronic and steric characteristics, making it a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
Numéro CAS |
33273-73-3 |
|---|---|
Formule moléculaire |
C13H7NOS |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
[1]benzofuro[3,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-6-10-13(12(9)15-11)16-7-14-10/h1-7H |
Clé InChI |
BXLNRYWWDQFMKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



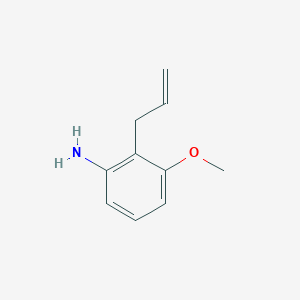
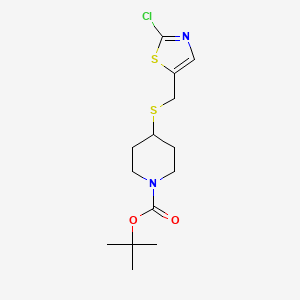
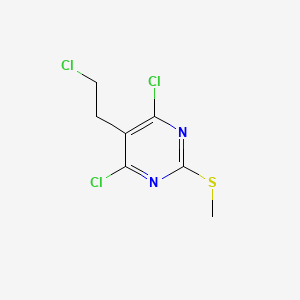
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)

![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

